molecular formula C16H27ClN2O2 B587137 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride CAS No. 1391053-50-1

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride

Cat. No.: B587137
CAS No.: 1391053-50-1
M. Wt: 314.854
InChI Key: HSRHYCZRQHLUGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride typically involves the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl bromoacetate, followed by amination with ethylenediamine. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic steps as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and it often affects pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRHYCZRQHLUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride
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2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride

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